3-(tert-Butyldimethylsiloxy)-3-methylbutanal

Hydrolytic stability Silyl ether protecting groups Acid lability

3-(tert-Butyldimethylsiloxy)-3-methylbutanal (CAS 1253943-08-6) is a bifunctional C11H24O2Si organic building block (MW 216.39 g/mol) bearing a tert-butyldimethylsilyl (TBDMS/TBS) ether at a tertiary carbon center and a free aldehyde group. Classified under the CLP regulation as Flam.

Molecular Formula C11H24O2Si
Molecular Weight 216.396
CAS No. 1253943-08-6
Cat. No. B2500167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyldimethylsiloxy)-3-methylbutanal
CAS1253943-08-6
Molecular FormulaC11H24O2Si
Molecular Weight216.396
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(C)(C)CC=O
InChIInChI=1S/C11H24O2Si/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h9H,8H2,1-7H3
InChIKeyQJYYSBBURVUZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(tert-Butyldimethylsiloxy)-3-methylbutanal (CAS 1253943-08-6): A Tertiary TBDMS-Protected Aldehyde Building Block for Multi-Step Synthesis


3-(tert-Butyldimethylsiloxy)-3-methylbutanal (CAS 1253943-08-6) is a bifunctional C11H24O2Si organic building block (MW 216.39 g/mol) bearing a tert-butyldimethylsilyl (TBDMS/TBS) ether at a tertiary carbon center and a free aldehyde group [1]. Classified under the CLP regulation as Flam. Liq. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [2], this compound serves as a protected hydroxy-aldehyde intermediate in multi-step organic syntheses where orthogonal reactivity between the silyl-protected tertiary alcohol and the aldehyde terminus is required. The TBDMS group at the 3-position creates a sterically encumbered tertiary silyl ether that exhibits fundamentally different stability and deprotection behavior compared to primary or secondary TBDMS ethers, as well as to TMS-protected analogs [3].

Why Generic TBDMS or TMS Aldehyde Building Blocks Cannot Substitute for 3-(tert-Butyldimethylsiloxy)-3-methylbutanal in Procurement


Attempting to replace 3-(tert-Butyldimethylsiloxy)-3-methylbutanal with a closely related silyl-protected aldehyde—such as the TMS analog, the regioisomeric 4-TBDMS-2-methylbutanal (CAS 115797-15-4), or even (R)-4-(tert-butyldimethylsilyloxy)-3-methylbutanal (CAS 156757-31-2)—will fail in synthetic contexts that leverage the specific steric and electronic properties of the tertiary TBDMS ether at the 3-position. The TMS analog is approximately 10,000-fold more susceptible to acid-catalyzed hydrolysis and solvolysis, rendering it unsuitable for multi-step sequences requiring aqueous workup or acidic conditions [1]. The 4-position regioisomer (CAS 115797-15-4) bears a primary TBDMS ether that is selectively cleavable by Oxone under conditions where the tertiary TBDMS ether of the target compound remains intact, meaning that a synthetic route designed around orthogonal deprotection at a primary site will be compromised [2]. Furthermore, the TBDPS analog, while more acid-stable, introduces significantly higher molecular weight (340.5 vs. 216.4 g/mol) and cannot be installed on tertiary alcohols using standard TBDPSCl/imidazole conditions [3]. The quantitative evidence below establishes exactly where these differences impact synthetic outcomes.

Quantitative Differentiation Evidence for 3-(tert-Butyldimethylsiloxy)-3-methylbutanal (CAS 1253943-08-6) Against Its Closest Analogs


Hydrolytic Stability Superiority of the TBDMS Ether Over the TMS Ether Analog: ~10,000-Fold Difference

The tert-butyldimethylsilyloxy (TBDMS) group on 3-(tert-butyldimethylsiloxy)-3-methylbutanal provides an approximately 10^4-fold (10,000×) enhancement in hydrolytic stability compared to the corresponding trimethylsilyl (TMS) ether analog [1]. The TMS ether of 3-hydroxy-3-methylbutanal undergoes rapid solvolysis even under mildly acidic conditions (pH < 7), rendering it impractical as a protecting group across multi-step sequences. In contrast, the TBDMS ether of this compound is stable across pH 4–12 at room temperature [2]. Under acidic deprotection conditions (2:1 AcOH/H2O at 25°C), TBDMS ethers are converted back to alcohols with controlled kinetics, while TMS ethers cleave instantaneously and non-selectively [3].

Hydrolytic stability Silyl ether protecting groups Acid lability

Orthogonal Deprotection Selectivity: Tertiary TBDMS Ether Resistance to Oxone vs. Complete Cleavage of Primary TBDMS Ethers

Sabitha et al. (1999) demonstrated a direct experimental comparison establishing that primary TBDMS ethers undergo complete cleavage upon treatment with 50% aqueous methanolic Oxone at room temperature, while secondary and tertiary TBDMS ethers remain entirely unaffected under identical conditions [1]. This orthogonal deprotection profile is directly relevant to 3-(tert-butyldimethylsiloxy)-3-methylbutanal (a tertiary TBDMS ether) versus its regioisomer 4-(tert-butyldimethylsilyloxy)-2-methylbutanal (CAS 115797-15-4, a primary TBDMS ether): the latter is readily cleaved by Oxone (pH 2.8, RT, 2.5–3 h), while the target compound's tertiary TBDMS group resists cleavage [2]. Control experiments confirmed that in the absence of Oxone, dilute HCl at the same pH (2.8) did not cleave any TBDMS group, confirming that the selectivity is oxidant-driven and not merely pH-dependent [2].

Orthogonal deprotection Oxone-mediated cleavage Primary vs. tertiary TBDMS ether

Stereoselectivity Preservation During Nucleophilic Addition: TBDMS Outperforms Triethylsilyl (TES) and Alkyl Protecting Groups

In a systematic study of silyl protecting groups for carbon nanohoop synthesis (Synthesis, 2023), the tert-butyldimethylsilyl (TBDMS) group was directly compared against triethylsilyl (TES) and alkyl protecting groups on tertiary alcohol substrates [1]. The TBDMS group displayed markedly higher resistance toward both acids and bases than the TES group. Critically, during nucleophilic additions of aryllithium reagents (ArLi), the TES-protected substrate suffered from erosion of stereoselectivity, whereas the TBDMS-protected analog preserved high diastereoselectivity, attributed to the greater steric bulk of the tert-butyl substituent on silicon [1]. This differential stereochemical outcome is a direct consequence of the protecting group—not the substrate scaffold—making the TBDMS variant the enabling choice for stereoselective transformations of aldehydes bearing a protected tertiary alcohol [2].

Stereoselective synthesis Nucleophilic addition Silyl protecting group steric effects

Synthetic Provenance: the 2,3-anti-TBDMS-Butanal Scaffold Enables Stereoselective Access to Bioactive Natural Products

The 2-tert-butyldimethylsiloxy-3-substituted butanal scaffold—of which 3-(tert-butyldimethylsiloxy)-3-methylbutanal is a core structural variant—has been validated as a chiral building block for stereoselective natural product synthesis. Horie, Akaike, Kato, and Akita (Chem. Pharm. Bull., 2010) demonstrated that the 2,3-anti-2-tert-butyldimethylsiloxy-3-substituted butanal derivative reacts with diverse carbon nucleophiles (α-furyl anion, acetate anion, indium-assisted allyl anion) to afford anti,anti-adducts with high diastereoselectivity, rationalized by the Felkin-Anh transition state model [1]. These adducts were converted into the natural products (±)-asperlin, (±)-digitoxose, (±)-olivose, (±)-oliose, and (±)-boivinose [1]. The corresponding unprotected 3-hydroxybutanal scaffold would undergo competing aldol condensation and lack the steric directing effect provided by the TBDMS group. In contrast, the TBDMS-protected scaffold provides both steric control for diastereoselective C–C bond formation and protection of the tertiary alcohol from undesired side reactions [2].

Natural product total synthesis Felkin-Anh stereoselection Anti-selective nucleophilic addition

Stability Window (pH 4–12) vs. Acid-Labile Silyl Alternatives: Enables Compatibility with Diverse Reaction Conditions

According to the widely adopted stability classification of Green and Wuts (Protective Groups in Organic Synthesis, 1999), TBDMS ethers are stable in aqueous media from pH 4 to pH 12 at room temperature, and are compatible with a broad range of reagents including LDA, Grignard reagents (RMgX), organolithiums (RLi), enolates, hydride reducing agents (LiAlH4, NaBH4), and oxidizing agents (KMnO4, OsO4, CrO3/Py, MnO2) [1]. In contrast, TMS ethers undergo rapid solvolysis across this entire pH range and are classified as too labile for practical use as protecting groups in multi-step synthesis [2]. The TBDPS analog, while more stable to acid (approximately 100-fold more stable than TBDMS under acidic hydrolysis), is less stable to base and cannot be installed on tertiary alcohols using standard TBDPSCl conditions [3], making the TBDMS variant the practical choice for tertiary alcohol protection when both acid and base stability are required.

pH stability profile Multi-step synthesis compatibility Protecting group orthogonality

Validated Application Scenarios for 3-(tert-Butyldimethylsiloxy)-3-methylbutanal (CAS 1253943-08-6) Based on Quantitative Differentiation Evidence


Multi-Step Total Synthesis Requiring Orthogonal Protection of a Tertiary Alcohol in the Presence of Primary/Secondary Alcohols

In complex natural product or pharmaceutical intermediate synthesis, a synthetic sequence may require selective deprotection of primary TBDMS ethers while retaining a tertiary TBDMS ether. As established by the Sabitha et al. study (Section 3, Evidence Item 2), primary TBDMS ethers undergo complete cleavage with Oxone in 50% aqueous methanol at room temperature, whereas tertiary TBDMS ethers are unaffected [1]. A synthetic route employing 3-(tert-Butyldimethylsiloxy)-3-methylbutanal as the tertiary TBDMS-bearing fragment can therefore incorporate an Oxone-mediated primary TBDMS deprotection step without compromising the tertiary silyl ether, enabling true orthogonal protection strategies. This selectivity is not achievable with the regioisomeric primary TBDMS-butyraldehyde (CAS 115797-15-4).

Stereoselective C–C Bond Formation via Nucleophilic Addition to the Aldehyde Function with Preservation of Adjacent Stereochemistry

When a synthetic route requires nucleophilic addition to the aldehyde group of a protected hydroxy-aldehyde without erosion of stereochemistry at the protected alcohol center, the TBDMS group is demonstrably superior to the TES group. The Wössner et al. study (Section 3, Evidence Item 3) showed that TBDMS preserves high stereoselectivity during ArLi additions, whereas TES leads to stereochemical erosion [2]. 3-(tert-Butyldimethylsiloxy)-3-methylbutanal, bearing the TBDMS group on a tertiary carbon adjacent to the aldehyde, provides the steric environment necessary for diastereofacial selectivity during nucleophilic attack at the carbonyl, consistent with the Felkin-Anh model validated by Horie et al. [3].

Synthetic Routes Requiring Both Acidic and Basic Conditions in Sequence

For synthetic sequences involving both acidic transformations (e.g., acetal formation, acidic workup, Lewis acid-catalyzed reactions) and basic steps (e.g., enolate alkylation, Grignard addition, hydride reduction), the TBDMS group's stability window of pH 4–12 at room temperature (Section 3, Evidence Item 5) uniquely accommodates this breadth of conditions [4]. The TMS analog would fail under acidic conditions, while the TBDPS analog is base-labile and cannot be installed on tertiary alcohols. 3-(tert-Butyldimethylsiloxy)-3-methylbutanal is the only variant among these three that simultaneously provides: (i) sufficient acid stability for acidic transformations, (ii) base stability for anionic chemistry, and (iii) compatibility with tertiary alcohol silylation [5].

Natural Product Total Synthesis Targeting the Asperlin/Digitoxose/Olivose Deoxysugar Family

The 2-tert-butyldimethylsiloxy-3-substituted butanal scaffold has proven synthetic utility in the stereoselective construction of deoxysugar natural products, as demonstrated by Horie et al. (Section 3, Evidence Item 4) [3]. 3-(tert-Butyldimethylsiloxy)-3-methylbutanal, with its 3,3-dimethyl substitution pattern creating a quaternary TBDMS-bearing center, serves as a sterically reinforced variant of this validated scaffold. The increased steric demand at the 3-position relative to the monosubstituted analogs used in the published study may offer enhanced diastereofacial selectivity in analogous transformations, making this compound a strategic choice for medicinal chemistry programs targeting novel deoxysugar-containing analogs or polyketide natural product derivatives.

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